molecular formula C7H11ClN6O B1346040 N-Deethylcyanazine amide CAS No. 36556-77-1

N-Deethylcyanazine amide

Cat. No.: B1346040
CAS No.: 36556-77-1
M. Wt: 230.65 g/mol
InChI Key: NDKHTXLRCBVLMO-UHFFFAOYSA-N
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Description

N-Deethylcyanazine amide (CAS 36556-77-1) is a chemical standard supplied as a certified reference material . It is provided at a concentration of 100 µg/mL in acetonitrile . This compound is recognized as a metabolite of the herbicide cyanazine . Cyanazine was historically used in agriculture but its production was voluntarily phased out by the end of 1999, with all stocks used by 2002 . The study of degradation products and metabolites, such as this compound, is critical in environmental science. Metabolites can be more water-soluble than their parent compounds and have a significant presence in the environment, meaning that monitoring only the parent herbicide can lead to an underestimation of its total impact . Therefore, this reference material is valuable for use in environmental monitoring and analysis, method development, and research into the fate and transport of triazine herbicides in soil and water systems . Safety Information: This product is highly flammable and harmful if inhaled. It is irritating to skin and causes severe eye irritation. Always refer to the Safety Data Sheet (SDS) before use and handle only with appropriate personal protective equipment in a well-ventilated area . Please Note: This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN6O/c1-7(2,3(9)15)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H2,9,15)(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKHTXLRCBVLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190059
Record name N-Deethylcyanazine amide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36556-77-1
Record name 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Deethylcyanazine amide
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Record name N-Deethylcyanazine amide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Formation and Transformation Pathways of N Deethylcyanazine Amide

Cyanazine (B135985) Metabolism and Environmental Degradation as Precursors

The formation of N-Deethylcyanazine amide originates from the chemical breakdown of cyanazine, a widely used herbicide for controlling broadleaf weeds and grasses. who.intresearchgate.net In the environment, cyanazine undergoes several degradation processes, primarily N-dealkylation and hydrolysis, which lead to a variety of metabolites, including this compound. who.intnih.gov These degradation products are often more prevalent in groundwater than the parent cyanazine compound itself. usgs.govresearchgate.netacs.org

N-dealkylation is a crucial biochemical reaction involving the removal of an alkyl group from an amine. mdpi.com In the case of cyanazine, N-deethylation, the removal of the ethyl group, is a major degradation pathway. nih.govepa.gov This process is catalyzed by enzymes, such as cytochrome P450 monooxygenases, in organisms. nih.gov The reaction involves the hydroxylation of the carbon atom adjacent to the nitrogen in the ethylamino group, forming an unstable intermediate. This intermediate then spontaneously breaks down, yielding the dealkylated amine, deethylcyanazine, and acetaldehyde. nih.gov Studies have shown that the deethylation of s-triazine herbicides like cyanazine can occur more readily than the removal of larger alkyl groups like isopropyl groups. usgs.gov

The second key transformation is the hydrolysis of cyanazine's nitrile group (C≡N) to an amide functional group (-C(=O)NH2). who.intnih.gov This reaction involves the nucleophilic addition of water to the nitrile carbon. lumenlearning.com The process can be catalyzed by acids or bases in the environment. lumenlearning.comchemistrysteps.com Under environmental conditions, this conversion results in the formation of cyanazine amide from cyanazine or, if dealkylation has already occurred, the formation of this compound from deethylcyanazine. nih.govcore.ac.uk The hydrolysis of the nitrile to an amide is an intermediate step; under harsher conditions, the amide can be further hydrolyzed to a carboxylic acid. chemistrysteps.comcommonorganicchemistry.com

The formation of this compound thus requires both the N-deethylation and the nitrile hydrolysis of the parent cyanazine molecule. These reactions can occur sequentially, though the exact order may vary depending on environmental conditions. The presence of both cyanazine amide (CAM) and deethylcyanazine (DEC) as observed degradation products in groundwater supports these parallel pathway possibilities. usgs.govnih.gov

Environmental Conditions Influencing Formation

The rate and extent of this compound formation are heavily influenced by a combination of abiotic (non-living) and biotic (living) factors within soil and aquatic systems. pjoes.com

Abiotic factors play a significant role in the degradation of cyanazine. Soil composition is a critical determinant; for instance, the amide degradation product of cyanazine is predominant in the leachate from sandy soils, while acid degradates are more common in loamy sand and sandy loam soils. who.intepa.gov This suggests that soil texture and chemistry influence which transformation pathway prevails. The half-life of cyanazine varies significantly with soil type, ranging from 2 to 14 weeks in laboratory tests. who.intorst.edu

Temperature and moisture are also key drivers. Increased temperature generally accelerates the rate of chemical and microbial reactions, leading to faster degradation of cyanazine. pjoes.com Similarly, higher soil moisture content can enhance degradation by increasing the availability of the herbicide to microorganisms and facilitating chemical hydrolysis, although oversaturation can inhibit aerobic microbial activity. pjoes.com While cyanazine is relatively stable against hydrolysis in pure water, the presence of catalytic surfaces, such as soil minerals, can facilitate abiotic degradation pathways. orst.edu

Biotic processes, particularly the action of soil and water microorganisms, are the primary drivers of cyanazine degradation. who.intorst.edu Diverse microbial communities in the soil, including various strains of bacteria, can utilize herbicides as a source of nutrients, breaking them down through enzymatic processes. researchgate.netnih.gov These microbes are responsible for both the N-dealkylation and hydrolysis steps that form this compound. who.int Faster dissipation of cyanazine at temperatures suitable for microbial growth highlights the vital role of these organisms. pjoes.com

Plants also contribute to the metabolism of cyanazine. nih.gov Corn, for example, is known to metabolize cyanazine through hydrolysis, N-dealkylation, and glutathione (B108866) conjugation. nih.gov Plant-based degradation, or phytoremediation, involves the uptake of the herbicide by the roots and subsequent metabolic breakdown within the plant's tissues. nih.gov

Subsequent Environmental Transformation of this compound

This compound is not a final, stable endpoint in the environmental degradation of cyanazine. It serves as an intermediate metabolite that can undergo further transformation. The amide group is susceptible to further hydrolysis, which would convert it into a carboxylic acid group. This leads to the formation of deethylcyanazine acid (DCAC). usgs.govnih.gov

Groundwater monitoring studies provide strong evidence for this subsequent transformation. In a 1999 study of 64 wells in Iowa, deethylcyanazine acid (DCAC) was the most frequently detected cyanazine-related compound, found in 32.8% of samples, and it accounted for the largest portion (74.1%) of the total measured concentration of all cyanazine compounds. usgs.govnih.govresearchgate.net The detection frequency of cyanazine amide (CAM) was lower at 17.2%, and deethylcyanazine (DEC) was only found in 3.1% of samples. usgs.govnih.govresearchgate.net This indicates that while this compound is formed, it is subsequently converted to the more persistent and frequently detected deethylcyanazine acid. nelac-institute.org

Data Tables

Table 1: Detection Frequency of Cyanazine and its Degradates in Iowa Groundwater (1999)

Source: Data derived from a study of 64 wells in Iowa. usgs.govnih.govresearchgate.net

Table 2: Composition of Total Cyanazine Residue in Iowa Groundwater (1999)

Source: Data derived from a study of 64 wells in Iowa. usgs.govnih.govresearchgate.net

Pathways Leading to Further Degradation Products (e.g., Deisopropylatrazine)

The transformation of this compound is part of a complex network of reactions in the degradation of cyanazine. While a direct, single-step conversion to Deisopropylatrazine is not explicitly detailed in available literature, the relationship between these compounds within the cyanazine degradation pathway is evident.

Cyanazine undergoes degradation through processes such as N-dealkylation and hydrolysis, leading to a variety of breakdown products. who.int this compound is formed through the de-ethylation of the cyanazine amide metabolite. Further degradation of this compound can occur, and Deisopropylatrazine is also recognized as a significant degradation product of cyanazine. nih.govhealth.state.mn.us

One proposed mechanism suggests that hydrolysis may occur prior to microbial degradation, which can lead to the formation of de-isopropylated atrazine-like compounds. nih.gov The intricate degradation pathway of cyanazine, as illustrated in various studies, shows the formation of numerous intermediates, including various dealkylated and hydroxylated derivatives. usgs.govwikipedia.org The presence of both this compound and Deisopropylatrazine as degradation products points to a shared degradation pathway from the parent cyanazine compound, even if the direct transformation link is not fully elucidated.

A study of cyanazine and its degradates in groundwater found that degradates are more prevalent than the parent compound, highlighting the importance of understanding the fate of these transformation products. core.ac.uknih.gov

Observed Persistence under Specific Environmental Conditions

The persistence of this compound in the environment is a key factor in assessing its potential for long-term environmental impact. Its stability and mobility are influenced by soil type, moisture, temperature, and microbial activity.

Studies have shown that while the parent compound cyanazine can have a half-life ranging from a few weeks to several months depending on soil conditions, its degradation products can exhibit different persistence patterns. who.intnih.gov For instance, deethylated cyanazine degradation products, which would include this compound, have been observed to dissipate rapidly in the early season and show limited transport to deeper soil layers. usgs.gov

The amide degradation product of cyanazine is noted to be predominant in the leachate from sandy soils, suggesting a degree of mobility in certain soil types. who.int Research on the sorption of cyanazine and its degradation products indicates that the breakdown products, including cyanazine amide, are more likely to remain in the aqueous phase and thus have a greater potential for movement with water.

While specific half-life data for this compound under varied environmental conditions are not extensively documented, the general behavior of cyanazine and its amide degradates suggests moderate persistence with a potential for leaching in certain soil environments. The persistence of these compounds in groundwater is a notable concern, as degradates can be detected more frequently than the parent herbicide. core.ac.uknih.gov

Below is a table summarizing the observed persistence of cyanazine and its amide degradates under various conditions, based on available research findings.

CompoundEnvironmental ConditionObservationReference
CyanazineLaboratory tests in four soil types at 22°CHalf-life of 2–14 weeks who.int
Cyanazine Amide DegradateSandy soil leachatePredominant degradation product who.int
Deethylated Cyanazine Degradates (including this compound)Early season soilRapid dissipation and limited transport usgs.gov
Cyanazine Degradates (general)GroundwaterMore frequently detected than parent cyanazine core.ac.uknih.gov

Environmental Occurrence and Distribution of N Deethylcyanazine Amide

Detection and Prevalence in Aquatic Environments

The presence of N-Deethylcyanazine amide and other cyanazine (B135985) degradates in aquatic systems is a significant environmental concern due to their potential for long-term persistence and transport.

While specific quantitative data for this compound in surface waters are limited, studies have detected total cyanazine and its breakdown products in these environments. health.state.mn.us A primary and ongoing source of these compounds to surface water is the discharge of contaminated groundwater. core.ac.uknih.gov This is particularly evident during base-flow conditions, when groundwater constitutes a significant portion of streamflow. core.ac.uknih.gov Alluvial aquifers, which are strongly connected to surface water systems, can act as long-term reservoirs of cyanazine compounds, releasing them into streams for many years after the cessation of cyanazine use. core.ac.uk

This compound, often referred to as cyanazine amide (CAM) in scientific literature, is a commonly detected cyanazine degradate in groundwater. nih.gov Research has shown that cyanazine degradates are often more prevalent than the parent compound in groundwater systems. core.ac.uk

A study of 64 wells across Iowa in 1999 provided some of the earliest data on the occurrence of cyanazine degradates in groundwater. The detection frequencies of cyanazine and its degradates are presented in the table below. nih.gov

CompoundDetection Frequency (%)
Deethylcyanazine acid (DCAC)32.8
Cyanazine acid (CAC)29.7
Cyanazine amide (CAM) 17.2
Deethylcyanazine (DEC)3.1
Cyanazine (Parent)3.1

In Minnesota, monitoring of ambient groundwater has also identified the presence of cyanazine amide. nelac-institute.org The total concentration of cyanazine and its degradates is a metric used to assess water quality, with detections noted in various parts of the state. health.state.mn.us

The prevalence of total cyanazine compounds (CYTOT) is notably higher in certain types of aquifers. For instance, CYTOT was found in 57.6% of samples from alluvial aquifers, which is 2 to 5 times more frequent than in other major aquifer types like glacial drift, bedrock/karst, and bedrock/nonkarst. nih.gov

Distribution and Transport Dynamics in Soil Systems

The movement and persistence of this compound in the terrestrial environment are governed by its mobility through the soil profile and the influence of soil characteristics.

This compound is considered to be intermediately mobile to mobile in soil. who.int Its parent compound, cyanazine, readily leaches from the soil. who.int However, field studies have shown that the majority of cyanazine and its degradates can be retained in the upper soil layers. One study found that over 95% of cyanazine and procyazine (B166669) residues were detected in the top 0-20 cm of the soil. capes.gov.br

The mobility of these compounds means they have the potential to move through the soil and contaminate groundwater. health.state.mn.us The timing of rainfall following herbicide application is a critical factor in the transport of these compounds below the root zone. usgs.gov

The transport and distribution of this compound are significantly influenced by soil composition and hydrogeological conditions. Soil properties such as texture, organic matter content, and pH play a crucial role in the sorption and mobility of pesticides and their degradates. mdpi.com

This compound has been noted to be the predominant degradation product in the leachate from sandy soils, while acid degradation products are more dominant in leachate from loamy sand and sandy loam soils. who.int This suggests that soil type can influence the degradation pathway and the subsequent mobility of the resulting compounds. Fine-textured soils, rich in clay and organic matter, tend to have a higher capacity to sorb these compounds, which can reduce their mobility. mdpi.com

Hydrogeological settings also play a critical role. Groundwater vulnerability is often linked to well depth and dissolved oxygen concentrations, which can be indirect indicators of groundwater age. core.ac.uk Areas with shallow aquifers and rapid recharge are generally more susceptible to contamination by mobile compounds like this compound. core.ac.uk

Long-Term Environmental Presence as a Legacy Contaminant

Despite the discontinued (B1498344) use of cyanazine for over two decades, its degradates, including this compound, persist in the environment, classifying them as legacy contaminants. health.state.mn.usnih.gov The continued detection of these compounds in groundwater and, subsequently, in surface water highlights their long-term environmental presence. core.ac.uknih.gov

The persistence is largely due to their stability in subsurface environments. core.ac.uk Once in groundwater, these compounds can travel slowly with the groundwater flow, providing a long-lasting source of contamination to wells and surface water bodies. core.ac.uknih.gov This delayed transport, or lag time, between the cessation of use at the land surface and the eventual decline in concentrations in groundwater, means that the environmental legacy of cyanazine will likely persist for many more years. core.ac.uk In Minnesota, the long-term persistence of total cyanazine has been observed at concentrations above established health risk limits. nelac-institute.org

Analytical Methodologies for N Deethylcyanazine Amide Detection and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is the cornerstone for isolating N-Deethylcyanazine amide from complex sample mixtures, enabling precise identification and quantification. Both gas and liquid chromatography have been successfully applied, with the choice of method often depending on the sample matrix, required sensitivity, and the specific analytes of interest.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of many herbicide residues. nih.gov However, for polar compounds like this compound and other triazine metabolites, direct analysis by GC is often challenging due to their low volatility and thermal instability. To overcome these limitations, chemical derivatization is frequently employed to convert the polar analytes into more volatile and thermally stable derivatives suitable for GC separation. usgs.gov

A common derivatization technique is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which reacts with polar functional groups. usgs.gov While specific applications for this compound are not extensively detailed, methods developed for its parent compound, cyanazine (B135985), and other triazine metabolites provide a framework. For instance, a method for atrazine (B1667683) and its degradation products involved derivatization with MTBSTFA followed by analysis on a capillary column (e.g., 30-m poly(5 percent-diphenyl, 95 percent-dimethylsiloxane)) with electron-impact mass spectrometry (EIMS) in scan mode for selective identification. usgs.gov The GC oven temperature program is typically ramped to achieve separation, for example, starting at 50°C and increasing to 280°C. usgs.gov

The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the resulting fragments. For quantitative analysis, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity. google.comnih.gov

Liquid chromatography (LC) is exceptionally well-suited for the direct analysis of polar and non-volatile compounds like this compound, eliminating the need for derivatization. When coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS), it provides a highly sensitive and specific method for detection in environmental samples. usgs.govusgs.gov

A key method developed for the determination of cyanazine amide in groundwater utilized liquid chromatography/atmospheric pressure chemical ionization/mass spectrometry (LC/APCI/MS). usgs.govusgs.gov This approach, operated in the positive ion mode, can generate valuable structural information by adjusting the fragmentor voltage. A diagnostic ion at an m/z of 214 has been identified for cyanazine and its amide and acid metabolites, resulting from the fragmentation of the amide, carboxylic acid, or cyano group. usgs.govusgs.gov

LC-MS/MS further enhances selectivity and reduces matrix interference, which can be a significant issue in complex samples like groundwater. nelac-institute.org This technique has been used to analyze for a range of cyanazine-specific degradates, confirming their presence and persistence in the environment. researchgate.netnelac-institute.org High-resolution mass spectrometry (LC-HRMS) offers even greater accuracy for metabolite characterization due to its exact mass specificity. nih.gov

ParameterLC-MS Method for Cyanazine Amide
Technique Liquid Chromatography/Atmospheric Pressure Chemical Ionization/Mass Spectrometry (LC/APCI/MS) usgs.govusgs.gov
Ionization Mode Positive Ion usgs.govusgs.gov
Key Feature Increased fragmentor voltage for structural information usgs.govusgs.gov
Diagnostic Ion m/z 214 (for cyanazine, cyanazine amide, and cyanazine acid) usgs.govusgs.gov
Application Trace level analysis in groundwater usgs.govusgs.gov

Sample Preparation and Extraction Methods

Effective sample preparation is a critical step that precedes chromatographic analysis. Its primary goals are to isolate and concentrate the target analytes from the sample matrix (e.g., water, soil) and to remove interfering substances. lcms.czembrapa.br

Solid-phase extraction (SPE) is the most widely used technique for the preparation of water samples for triazine analysis due to its efficiency, reduced solvent consumption compared to liquid-liquid extraction, and potential for automation. nih.govthermofisher.com The basic principle involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov Analytes are retained on the sorbent, which is then washed to remove interferences, and finally, the analytes are eluted with a small volume of an organic solvent. nih.gov

For the analysis of cyanazine amide in groundwater, SPE cartridges containing a polymeric phase (PLRP-s) have been used successfully, yielding high recovery rates. usgs.govusgs.gov Other methods for related triazine herbicides have employed C18 silica-based sorbents or mixed-mode cartridges that combine reversed-phase and ion-exchange mechanisms to effectively retain a wider range of metabolites. nih.govembrapa.br The choice of sorbent and elution solvent is crucial and must be optimized for the specific analytes and matrix. nih.gov

Typical SPE Protocol Steps:

Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it, followed by water to equilibrate the phase. embrapa.br

Sample Loading: The water sample (often acidified) is passed through the cartridge. nih.govembrapa.br

Washing: The cartridge is washed with water or a weak organic solvent to remove co-extracted interferences. embrapa.br

Elution: The analytes of interest are recovered from the sorbent using a strong organic solvent such as ethyl acetate, dichloromethane, or chloroform. usgs.govembrapa.brthermofisher.com

Concentration: The eluate is typically evaporated to a small volume under a stream of nitrogen before being reconstituted in a solvent suitable for injection into the chromatograph. usgs.govthermofisher.com

The complexity of the sample matrix significantly influences the choice and design of the extraction method.

Groundwater: While cleaner than other matrices, groundwater can still contain dissolved organic matter that causes matrix interference, particularly in LC-MS/MS analysis. nelac-institute.org SPE protocols using polymeric or graphitized carbon-black sorbents are effective for cleaning up groundwater samples. usgs.govusgs.govusgs.gov

Soil: The extraction of this compound and other polar metabolites from soil is more challenging due to their strong binding to soil particles. A common method involves extraction with a mixture of methanol and water, sometimes using sonication to improve efficiency. epa.gov For metabolites that are more tightly bound to the soil matrix, a subsequent extraction with a more aggressive solvent, such as methanol/0.1 N NaOH, may be necessary. epa.gov Supercritical fluid extraction (SFE) with modified carbon dioxide has also been investigated as a rapid alternative that reduces solvent waste for extracting cyanazine from soil. usda.gov

Method Validation and Performance Characteristics

To ensure the reliability of analytical data, methods for this compound must be rigorously validated. Validation assesses key performance characteristics, including accuracy, precision, linearity, and sensitivity.

Accuracy and Recovery: Accuracy is often evaluated through recovery studies, where samples are spiked with a known concentration of the analyte and then processed through the entire analytical procedure. For the LC-MS analysis of cyanazine amide in groundwater using SPE, mean recoveries have been reported in the range of 99% to 108%. usgs.govusgs.gov An HPLC method for cyanazine metabolites in soil reported procedural recoveries between 75% and 105%. epa.gov Generally, recovery rates between 70% and 120% are considered acceptable for trace pesticide analysis. chromatographyonline.comnih.gov

Precision: Precision measures the repeatability of the method and is typically expressed as the relative standard deviation (RSD). For pesticide residue analysis, RSD values of less than 20% are generally required. chromatographyonline.comnih.gov

Sensitivity (LOD and LOQ): The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. chromatographyonline.com An LC/APCI/MS method for cyanazine amide achieved method detection limits in the range of 0.002–0.005 µg/L in groundwater. usgs.govusgs.gov For soil, a quantitation limit of 0.05 ppm was established for cyanazine metabolites. epa.gov

The table below summarizes the performance characteristics from validated methods for cyanazine amide and related compounds.

Performance CharacteristicValueMatrixAnalytical Technique
Mean Recovery 99% - 108%GroundwaterSPE-LC/APCI/MS usgs.govusgs.gov
Mean Recovery 75% - 105%SoilHPLC-UV epa.gov
Method Detection Limit (MDL) 0.002 - 0.005 µg/LGroundwaterSPE-LC/APCI/MS usgs.govusgs.gov
Limit of Quantitation (LOQ) 0.05 ppm (mg/kg)SoilHPLC-UV epa.gov

Reporting Limits and Detection Sensitivities

Reporting limits (RLs) and method detection limits (MDLs) are crucial metrics that define the sensitivity of an analytical method. For cyanazine and its suite of degradates, these limits can vary based on the analytical instrumentation, the sample matrix (e.g., water or soil), and the specific laboratory's procedures.

In the analysis of cyanazine degradates in groundwater, methods utilizing solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS/MS) have been employed. For a cyanazine degradate method, a reporting limit (MRL) of approximately 20 ng/L has been noted nelac-institute.org. Another study focusing on cyanazine and two of its major metabolites, cyanazine amide and cyanazine acid, in groundwater reported method detection limits in the range of 0.002–0.005 μg/L using liquid chromatography/atmospheric pressure chemical ionization/mass spectrometry (LC/APCI/MS).

For solid matrices, such as soil, an analytical method for determining cyanazine and its metabolites was developed with a quantitation limit of 0.05 ppm for each compound. In a study on medicinal crops, the limit of quantification for the parent compound, cyanazine, was established at 0.02 mg/kg koreascience.krmedicinalcrop.org.

The following table summarizes the reporting and detection limits for cyanazine and its related degradates from various studies.

Table 1: Reporting and Detection Limits for Cyanazine and its Degradates

Compound/Analyte Group Matrix Method Reporting/Detection Limit
Cyanazine Degradates Groundwater SPE LC-MS/MS ~20 ng/L (MRL)
Cyanazine, Cyanazine Amide, Cyanazine Acid Groundwater LC/APCI/MS 0.002–0.005 μg/L (MDL)
Cyanazine and its Metabolites Soil HPLC with UV detection 0.05 ppm (Quantitation Limit)

Recovery Efficiencies in Diverse Environmental Matrices

Recovery efficiency is a measure of the analytical method's accuracy and indicates the proportion of the analyte of interest that is successfully extracted from the sample matrix and quantified. The complexity of environmental matrices like soil and water can significantly influence recovery rates due to interferences.

For the analysis of cyanazine and its metabolites in soil, a method involving extraction with a methanol/water solvent followed by a second extraction with methanol/0.1 N NaOH to release matrix-bound residues has been described. This method demonstrated procedural recoveries ranging from 75% to 105%. In another study focusing on cyanazine residues in medicinal crops, the mean recoveries were found to be between 91.2% and 105.3% koreascience.krmedicinalcrop.org.

In the context of groundwater analysis, a method using solid-phase extraction with a polymeric phase cartridge for cyanazine, cyanazine amide, and cyanazine acid showed recoveries ranging from 99% to 108%. It is important to note that matrix interference can lead to proportional bias in results, as has been observed in the analysis of deethylcyanazine acid when comparing different LC-MS/MS methods nelac-institute.org.

The table below presents the recovery efficiencies for cyanazine and its metabolites in different environmental matrices.

Table 2: Recovery Efficiencies for Cyanazine and its Metabolites

Compound/Analyte Group Matrix Method Recovery Efficiency (%)
Cyanazine and its Metabolites Soil Methanol/Water and Methanol/NaOH Extraction, HPLC-UV 75 - 105
Cyanazine Medicinal Crops Acetone Extraction, Dichloromethane Partitioning, Florisil Column Cleanup, HPLC-UVD/MS 91.2 - 105.3 koreascience.krmedicinalcrop.org

Environmental Fate and Behavior of N Deethylcyanazine Amide

Persistence and Environmental Half-Lives in Various Compartments

The persistence of a chemical compound in the environment is a critical factor in assessing its potential for long-term impact. For N-Deethylcyanazine amide, specific half-life data, which quantifies the time it takes for 50% of the compound to degrade, is not readily found in scientific literature. However, studies on its parent compound, cyanazine (B135985), and its other degradation products offer some insights into its likely behavior.

Aqueous Phase Persistence

There is a lack of specific studies detailing the half-life of this compound in aqueous environments. Research on cyanazine indicates that its degradation in water is influenced by factors such as pH, temperature, and microbial activity. It is known that cyanazine degrades into several products, including cyanazine amide (a related compound) and deethylcyanazine. The Minnesota Department of Health identifies "deethylcyanazine amide" as a specific degradate of cyanazine. health.state.mn.us While this confirms its presence, it does not provide data on its persistence. General information on s-triazine herbicides, the chemical family to which cyanazine belongs, suggests that their degradation products can be more persistent than the parent compounds in some cases. nih.govbohrium.com Without specific studies, the half-life of this compound in water remains an area requiring further investigation.

Soil Matrix Persistence

Similar to the aqueous phase, specific half-life values for this compound in soil are not well-documented. For the parent compound cyanazine, the half-life in soil is reported to be in the range of 14 to 109 days, with a median of 39 days, influenced by soil type, organic matter content, and microbial populations. who.int The degradation of cyanazine in soil leads to the formation of various metabolites, including amide derivatives. who.intepa.gov The mobility of these degradation products suggests they can persist and move within the soil profile. who.int However, without direct measurement of the degradation rate of this compound, its soil half-life can only be inferred as potentially significant, warranting dedicated research.

Bioconcentration and Bioaccumulation Potential in Aquatic Food Webs

The potential for a chemical to accumulate in living organisms is a key aspect of its environmental risk profile. Bioconcentration refers to the uptake of a chemical from the water, while bioaccumulation includes uptake from all sources, including food.

Empirical Observations in Aquatic Model Ecosystems

Direct empirical data from studies in aquatic model ecosystems specifically measuring the bioconcentration or bioaccumulation of this compound are not available in the reviewed literature. General principles of pesticide bioaccumulation suggest that factors such as the compound's octanol-water partition coefficient (Kow), a measure of its lipophilicity, are important predictors. nih.gov Without this fundamental data for this compound, its potential to be taken up by aquatic organisms from the surrounding water cannot be quantitatively assessed.

Trophic Transfer Assessment

Trophic transfer, the movement of a contaminant through the food web, is a critical process that can lead to biomagnification, where the concentration of a substance increases at successively higher levels in the food chain. There are no specific studies on the trophic transfer of this compound. Assessing this potential would require dedicated studies analyzing its concentration in various trophic levels of an aquatic ecosystem. researchgate.netnih.govnih.gov In the absence of such research, the trophic transfer potential of this compound remains unknown.

Adsorption and Desorption Dynamics in Environmental Media

The extent to which a chemical binds to soil and sediment particles (adsorption) and is released back into the water (desorption) determines its mobility in the environment.

Research on cyanazine and its other degradation products indicates that the amide metabolites are generally considered to be mobile in soil. who.int A study on the sorption of cyanazine degradation products found that cyanazine amide had lower sorption than the parent compound, suggesting a greater potential for movement with water. usgs.gov However, this study did not specifically analyze this compound. The mobility of a compound is often characterized by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Without experimentally determined Koc or soil sorption (Kd) values for this compound, its precise adsorption and desorption behavior cannot be detailed. mdpi.commdpi.comnih.gov The general consensus for related amide degradates of triazines points towards relatively high mobility, but specific quantitative data for this compound is needed for accurate environmental modeling and risk assessment.

Interaction with Soil Organic Matter

The interaction between this compound and soil organic matter is a critical factor governing its persistence and mobility in the terrestrial environment. Research indicates that, in comparison to its parent compound cyanazine, this compound exhibits weaker sorption to soil particles, rendering it more mobile and prone to leaching.

A study examining the sorption characteristics of cyanazine and its five primary degradation products in various soil types—including loamy sand, silty clay, and silt loam—found that the sorption of all degradation products was less than that of cyanazine itself. cambridge.org The isotherms were observed to be nonlinear, and the degree of sorption for the different compounds decreased in the following order:

Cyanazine > Desmethylpropanenitrile cyanazine > Hydroxyacid cyanazine > Desethyl cyanazine > This compound >> Chloroacid cyanazine. cambridge.org

This lower sorption affinity indicates that this compound is more likely to remain in the soil solution (the aqueous phase) rather than binding to soil organic matter and mineral surfaces. cambridge.orgresearchgate.net This characteristic contributes to its potential to move through the soil profile and enter groundwater systems. cambridge.orgresearchgate.net The frequent detection of this compound (often abbreviated as CAM) in groundwater samples from agricultural areas serves as strong evidence of its high mobility in the soil environment. researchgate.net

The sorption of triazine herbicides and their metabolites is generally correlated with the organic carbon content and texture of the soil, with higher organic carbon and finer textures leading to stronger sorption. cambridge.org However, the inherent chemical properties of this compound result in its relatively low affinity for soil components across different soil types. cambridge.org

Table 1: Relative Sorption of Cyanazine and its Degradation Products in Soil

CompoundRelative Sorption to Soil
Cyanazine (Parent Compound)Highest
Desmethylpropanenitrile cyanazineHigh
Hydroxyacid cyanazineModerate-High
Desethyl cyanazineModerate
This compoundLow
Chloroacid cyanazineLowest

This table illustrates the decreasing order of sorption affinity among cyanazine and its degradation products as identified in research studies. cambridge.org A lower relative sorption indicates a higher potential for mobility in soil.

Sediment-Water Partitioning

Sediment-water partitioning describes the distribution of a chemical between the sediment and the overlying water column in an aquatic system. This process is quantified by the organic carbon-water partition coefficient (Koc), which indicates the tendency of a substance to adsorb to the organic carbon fraction of sediment and soil. chemsafetypro.comecetoc.org A high Koc value signifies that the chemical will preferentially bind to sediment, while a low Koc value suggests it will remain primarily in the water phase. chemsafetypro.com

Specific, empirically determined Koc values for this compound are not extensively documented in publicly available scientific literature. However, its behavior can be inferred from its known soil interaction properties. As established, this compound has a low affinity for soil organic matter and exhibits high mobility in soil. cambridge.org

Given that the principles of sorption to soil organic carbon are directly applicable to sediment organic carbon, it is highly probable that this compound has a low Koc value. clu-in.orgclu-in.org Its propensity to remain in the aqueous phase in soil environments strongly suggests a similar behavior in sediment-water systems. cambridge.org This means the compound is less likely to accumulate in bottom sediments and more likely to be transported in the water column. The detection of cyanazine and its metabolites in rivers and streams further supports the concept of their transport and persistence in the aqueous phase. researchgate.net

Ecological Relevance and Environmental Significance of N Deethylcyanazine Amide

Role as a Major Transformation Product in Environmental Residue Assessments

N-Deethylcyanazine amide is recognized as a notable degradation product of cyanazine (B135985), a triazine herbicide used for controlling weeds in crops like corn. health.state.mn.uswho.int Environmental assessments have identified this compound, alongside other metabolites, in water samples following the application of cyanazine. nih.gov Its presence in environmental media is a direct result of the transformation of cyanazine in soil and water. who.int

Studies focusing on the environmental fate of cyanazine have confirmed the formation of several degradates, including N-deethylcyanazine, cyanazine amide, and this compound. nih.gov One model aquatic ecosystem study showed that after 35 days, this compound accounted for a small but detectable percentage of the metabolites formed from the initial amount of cyanazine. nih.gov The consistent detection of this compound in residue analysis underscores its importance as an indicator of past cyanazine use and highlights the necessity of including it in assessments of environmental contamination.

Comparative Environmental Behavior with Parent Compounds and Other Metabolites

Research indicates that the environmental behavior of pesticide degradates can differ significantly from that of the parent compounds. Often, transformation products are more prevalent and mobile in the environment. researchgate.netcore.ac.uk This holds true for the degradation products of cyanazine.

Groundwater studies have shown that cyanazine degradates are frequently detected more often than cyanazine itself. researchgate.netnih.gov A 1999 study of 64 wells in Iowa found that while the parent compound cyanazine was detected infrequently, its degradates were common. researchgate.netnih.gov This research documented that information on pesticide metabolites is essential for a true understanding of the environmental fate of these chemicals. core.ac.uk Overlooking these transformation products would lead to a significant underestimation of the impact of pesticide use on groundwater quality. core.ac.uk

The increased detection frequency of metabolites like cyanazine amide suggests they may have a greater potential to move into groundwater after the initial transformation from cyanazine. core.ac.uk While some degradates may be less toxic, others can be more harmful than the primary contaminant, posing a greater risk to the environment. researchgate.net

Table 1: Detection Frequency of Cyanazine and its Degradates in Iowa Groundwater (1999)

CompoundDetection Frequency (%)
Deethylcyanazine acid (DCAC)32.8
Cyanazine acid (CAC)29.7
Cyanazine amide (CAM)17.2
Deethylcyanazine (DEC)3.1
Cyanazine (Parent Compound)3.1

This table is based on data from a study of 64 wells in Iowa, demonstrating the higher prevalence of degradation products compared to the parent herbicide. researchgate.netnih.gov this compound is a related transformation product within this family of compounds.

Implications for Comprehensive Environmental Monitoring Programs

Consequently, regulatory and monitoring bodies have recognized the need to analyze for a suite of related compounds. For instance, the Minnesota Department of Health considers "total cyanazine," a sum that includes the parent compound plus its breakdown products like cyanazine amide, cyanazine acid, deethylcyanazine, deethylcyanazine acid, and deethylcyanazine amide. health.state.mn.us This approach acknowledges that the total toxic residue, not just the parent chemical, is the relevant measure for assessing potential health risks. health.state.mn.us The fact that cyanazine's registration was canceled in 2002, yet its degradates persist, further emphasizes the need for long-term, comprehensive monitoring that includes these transformation products. health.state.mn.ushealth.state.mn.us

Consideration within Ecological Risk Assessment Frameworks

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) group pesticide degradates based on structural and toxicological similarities to assess risk. health.state.mn.us Chlorinated degradates of triazines, such as this compound, are often considered to have toxicological properties similar to the parent compound. researchgate.netnih.gov In the absence of specific toxicity data for each individual degradate, a common practice is to use the health-based guidance value of the parent compound as a surrogate. health.state.mn.us

Risk assessment procedures often recommend summing the concentrations of the parent herbicide and its relevant degradates. health.state.mn.us For example, the Minnesota Department of Health advises that if cyanazine or any of its specific degradates (like deethylcyanazine amide) are detected, their concentrations should be summed and the total compared against the health risk limit for cyanazine. health.state.mn.us This approach ensures that the cumulative potential risk from the entire suite of related toxic compounds is accounted for, providing a more conservative and health-protective assessment. epa.govnih.govbiologicaldiversity.org

An in-depth examination of this compound, a significant transformation product of the herbicide cyanazine, reveals ongoing challenges and future directions in environmental science. This article focuses on the current research gaps and prospective investigations surrounding this chemical compound.

Current Research Gaps and Prospective Investigations

The study of N-Deethylcyanazine amide, a key metabolite of the herbicide cyanazine (B135985), is crucial for understanding the long-term environmental impact of the parent compound. Although cyanazine has been banned in many regions, its transformation products, including this compound, persist in the environment and require continued scientific scrutiny. health.state.mn.usmda.state.mn.us

Conclusion

Synthesis of Key Findings on N-Deethylcyanazine Amide's Environmental Chemistry

This compound, also known as DCAM, is a significant environmental transformation product of the triazine herbicide cyanazine (B135985). health.state.mn.ushealth.state.mn.us The use of cyanazine was broadly discontinued (B1498344) in the early 2000s due to health and environmental concerns, but its legacy persists through the presence of its degradates in soil and water systems. health.state.mn.us this compound is formed primarily through the N-dealkylation of the parent cyanazine compound, a common degradation pathway for triazine herbicides in the environment. who.intnih.gov

Key chemical properties of this compound are summarized below.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 36556-77-1 health.state.mn.uslgcstandards.com
Molecular Formula C7H11ClN6O lgcstandards.com
Molecular Weight 230.65 g/mol lgcstandards.com

| Synonyms | DCAM, 2-Chloro-4-(1-carbamoyl-1-methylethylamino)-6-aminotriazine, N2-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalaninamide health.state.mn.usepa.gov |

Research has consistently shown that transformation products of cyanazine, including this compound, are often detected more frequently and at higher concentrations in groundwater than the parent herbicide itself. researchgate.netnih.gov A landmark study of groundwater wells in Iowa found that while cyanazine was detected in only 3.1% of samples, its degradates were commonly found. nih.govcore.ac.uk This highlights the mobility and persistence of these metabolites. Specifically, aged cyanazine residues, which are primarily composed of its amide degradation products, are considered to be intermediately mobile to mobile in soil, facilitating their leaching into groundwater. who.int

The prevalence of these degradates long after the cessation of cyanazine application underscores their environmental persistence. health.state.mn.us It is expected that low-level concentrations of the total cyanazine compound group will continue to be detected in streams for many years, largely due to their slow release from contaminated groundwater reservoirs. nih.govcore.ac.uk

Table 2: Detection Frequency of Cyanazine and its Degradates in Iowa Groundwater (1999)

Compound Detection Frequency (%)
Deethylcyanazine acid (DCAC) 32.8 nih.gov
Cyanazine acid (CAC) 29.7 nih.gov
Cyanazine amide (CAM) 17.2 nih.gov
Deethylcyanazine (DEC) 3.1 nih.gov

| Cyanazine (Parent) | 3.1 nih.gov |

This table is based on data from a 1999 study of 64 wells in Iowa and illustrates the higher detection rates of degradates compared to the parent compound. This compound is a related amide degradate.

Broader Implications for Herbicide Transformation Product Research

The case of this compound serves as a critical example of why environmental monitoring and risk assessment must extend beyond parent pesticide compounds to include their transformation products. Focusing solely on the original herbicide provides an incomplete and potentially misleading assessment of environmental contamination. researchgate.netcore.ac.uk Studies have shown that the total concentration of cyanazine and its degradates can be more than 12 times higher than the concentration of cyanazine alone, demonstrating that the primary environmental burden is from the metabolites. nih.gov

This has led regulatory and health bodies to adopt a cumulative approach. For instance, the Minnesota Department of Health assesses risk based on "total cyanazine," a grouping that includes the parent compound and its primary breakdown products like cyanazine amide, cyanazine acid, deethylcyanazine, and this compound. health.state.mn.ushealth.state.mn.us This approach is rooted in the understanding that because these degradates are chlorinated, they may possess toxicological profiles similar to the parent compound. researchgate.netnih.gov The environmental fate of this compound and its chemical relatives confirms that a "degradate-inclusive" approach is essential for accurately characterizing the long-term impact of herbicides.

Future Trajectories in the Study of Persistent Environmental Metabolites

The continued detection of this compound and other herbicide metabolites decades after the parent compounds were phased out points to several key directions for future research.

First, there is a pressing need for more detailed long-term fate and transport studies. Understanding the dynamics of how these persistent metabolites move from soil and groundwater into surface water bodies is crucial for predicting future environmental concentrations and potential exposures. nih.govcore.ac.uk

Second, comprehensive toxicological data for individual major transformation products are required. While it is often assumed that chlorinated degradates have toxicity similar to the parent compound, dedicated studies are needed to confirm these assumptions and identify any unique toxicological properties. researchgate.netacs.org Research indicates that while many degradates are less toxic than their parent compounds, a significant fraction can exhibit similar or even greater toxicity. acs.org

Third, the development and accessibility of analytical standards and standardized detection methodologies for metabolites like this compound are essential. nelac-institute.org The limited availability of these resources can hinder widespread monitoring and lead to inconsistencies between studies. Advanced methods like liquid chromatography with tandem mass spectrometry (LC-MS/MS) have proven effective but require broader implementation for routine monitoring. nih.govnelac-institute.org

Finally, future research should investigate the potential for synergistic or additive effects of the complex mixtures of parent compounds and their multiple metabolites that are typically found in the environment. The real-world impact may differ from that of single-compound exposures, a factor that is critical for holistic environmental risk assessment.

Q & A

Q. What are the established synthetic routes for N-Deethylcyanazine amide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic acyl substitution using cyanazine derivatives and amines. The Schotten-Baumann reaction (amine + acid chloride in alkaline aqueous/organic biphasic systems) is a foundational method . Key factors affecting yield include:

  • Catalyst selection : Base catalysts (e.g., NaOH) improve deprotonation of amines.
  • Temperature control : Excessive heat may hydrolyze intermediates, reducing purity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but require rigorous drying .
  • Stoichiometric ratios : Amine excess (1.2–1.5 equivalents) minimizes unreacted acid chloride byproducts .

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR verify amide bond formation (e.g., carbonyl resonance at 165–175 ppm) and deethylation .
  • HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) resolve degradation products. Mass spectrometry confirms molecular ion peaks (e.g., [M+H]+^+) .
  • Elemental analysis : Validates stoichiometric C/N ratios (±0.3% tolerance) .

Q. What safety protocols are critical during handling of this compound?

  • PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste disposal : Neutralize acidic byproducts before disposal and comply with EPA guidelines for amide-containing waste .

Q. How can researchers identify degradation products in environmental matrices?

  • LC-QTOF-MS : High-resolution mass spectrometry detects metabolites (e.g., dealkylated or hydroxylated derivatives) in soil/water samples.
  • Degradation studies : Accelerated stability testing under UV light or varying pH (4–9) simulates environmental breakdown pathways .

Q. What standards define purity thresholds for this compound in research?

Pharmacopeial guidelines (e.g., USP) require ≥98% purity for reagent-grade compounds. Impurity profiling via GC-FID or LC-DAD quantifies residual solvents (e.g., DMF < 500 ppm) and unreacted precursors .

Advanced Research Questions

Q. How can contradictory bioactivity data in pesticidal studies be resolved?

  • Dose-response validation : Replicate assays (n ≥ 3) using standardized protocols (e.g., OECD 106 for soil adsorption) to address variability .
  • Statistical modeling : Apply Z-score analysis to identify outliers or batch-dependent effects .
  • Mode-of-action studies : Use RNA-seq to correlate transcriptomic changes with observed bioactivity discrepancies .

Q. What strategies optimize solvent-free synthesis of this compound?

  • Mechanochemical approaches : Ball milling with K2_2CO3_3 as a solid base achieves 85–90% yield, reducing solvent waste .
  • Microwave-assisted synthesis : Shortens reaction time (15–20 mins vs. 6–8 hrs) while maintaining selectivity .

Q. How do computational models predict the reactivity of this compound in aquatic systems?

  • DFT calculations : Simulate hydrolysis pathways (e.g., pH-dependent cleavage of the amide bond) using Gaussian09 with B3LYP/6-31G* basis sets .
  • QSAR models : Correlate logP values with bioaccumulation potential in fish (e.g., LC50_{50} predictions) .

Q. What advanced techniques characterize amide-protein interactions in non-target organisms?

  • Surface plasmon resonance (SPR) : Measures binding affinity (KD_D) to enzymes like acetylcholinesterase .
  • Cryo-EM : Resolves structural changes in protein conformations induced by amide binding .

Q. How can metabolic resistance mechanisms in target pests be investigated?

  • Cytochrome P450 inhibition assays : Use recombinant CYP3A4 isoforms to assess detoxification rates .
  • RNAi knockdown : Silencing GST genes in insect models identifies resistance-linked pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.